Tissue-Specific Metabolism Beyond the 6-Phosphate Trap: FDG-6-P vs. 2-DG-6-P
In a comparative study using 19F NMR spectroscopy, the percentage of total organ FDG content that underwent further metabolism beyond FDG-6-P was 45 ± 3% in brain, 29 ± 2% in heart, 22 ± 3% in liver, and 17 ± 3% in kidney [1]. In contrast, the standard 2-deoxyglucose method assumes negligible metabolism beyond 2-DG-6-P [2]. This demonstrates that FDG-6-P is not a terminal metabolite in many tissues, a critical consideration for quantitative PET modeling.
| Evidence Dimension | Percentage of total organ label beyond 6-phosphate metabolite |
|---|---|
| Target Compound Data | Brain 45±3%, Heart 29±2%, Liver 22±3%, Kidney 17±3% |
| Comparator Or Baseline | 2-DG-6-P: less than 5% (inferred from standard model assumption) |
| Quantified Difference | FDG-6-P shows 4-9 times higher percentage beyond 6-phosphate metabolism compared to the terminal assumption for 2-DG-6-P. |
| Conditions | 90 min post i.v. injection of 19FDG in rats, organ extraction, 19F NMR. |
Why This Matters
Researchers requiring accurate metabolic modeling must use FDG-6-P rather than 2-DG-6-P to account for tissue-specific metabolism, directly impacting the accuracy of PET-derived metabolic rates.
- [1] Southworth R, Parry CR, Parkes HG, Medina RA, Garlick PB. Tissue-specific differences in 2-fluoro-2-deoxyglucose metabolism beyond FDG-6-P: a 19F NMR spectroscopy study in the rat. NMR Biomed. 2003 Dec;16(8):494-502. PMID: 14696007. View Source
- [2] Sokoloff L, Reivich M, Kennedy C, et al. The [14C]deoxyglucose method for the measurement of local cerebral glucose utilization: theory, procedure, and normal values in the conscious and anesthetized albino rat. J Neurochem. 1977 May;28(5):897-916. PMID: 864466. View Source
